molecular formula C15H13N3OS2 B2916567 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide CAS No. 2034597-67-4

4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide

Cat. No.: B2916567
CAS No.: 2034597-67-4
M. Wt: 315.41
InChI Key: SDSTWMBQEKEKQM-UHFFFAOYSA-N
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Description

4-Methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This particular compound features a thiazole ring substituted with a methyl group and a carboxamide group, as well as a pyridine ring substituted with a thiophene group. Due to its unique structural attributes, it has garnered interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide typically involves multiple steps, starting with the construction of the thiazole ring followed by the introduction of the pyridine and thiophene moieties. One common approach is the cyclization of thioamides with α-haloketones under acidic conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to promote ring closure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole and pyridine rings make it a versatile intermediate in organic synthesis.

Biology: Biologically, 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide has shown potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anticancer properties.

Medicine: In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of novel compounds with desirable properties for various applications.

Mechanism of Action

The mechanism by which 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The pyridine and thiophene rings contribute to the compound's ability to penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Thiazole derivatives: Other thiazole derivatives with different substituents on the ring.

  • Pyridine derivatives: Compounds containing pyridine rings with various functional groups.

  • Thiophene derivatives: Thiophene-based compounds with different substituents.

Uniqueness: What sets 4-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)thiazole-5-carboxamide apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement allows for distinct biological and chemical properties, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-10-14(21-9-18-10)15(19)17-7-11-5-12(8-16-6-11)13-3-2-4-20-13/h2-6,8-9H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSTWMBQEKEKQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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